molecular formula C11H8BrClO3 B1503277 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester CAS No. 885271-05-6

8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester

Cat. No.: B1503277
CAS No.: 885271-05-6
M. Wt: 303.53 g/mol
InChI Key: NQICXKLEHLGYEI-UHFFFAOYSA-N
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Description

8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester is a functionalized chromene derivative serving as a versatile synthetic intermediate in medicinal chemistry and drug discovery research. The chromene core is a privileged scaffold in pharmaceutical development, notably in the design of potent and selective enzyme inhibitors . Research into similar halogenated chromene compounds has demonstrated their potential as key precursors in the synthesis of carbonic anhydrase inhibitors (CAIs), which are investigated for targeting hypoxic tumors . Furthermore, structure-activity relationship (SAR) studies on related 2H-chromene derivatives highlight the importance of specific substituents, such as halogens at the 6 and 8 positions, for modulating biological activity and receptor affinity . This compound is provided for research applications only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

methyl 8-bromo-6-chloro-2H-chromene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrClO3/c1-15-11(14)7-2-6-3-8(13)4-9(12)10(6)16-5-7/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQICXKLEHLGYEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C(=CC(=C2)Cl)Br)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20696323
Record name Methyl 8-bromo-6-chloro-2H-1-benzopyran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885271-05-6
Record name Methyl 8-bromo-6-chloro-2H-1-benzopyran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chromene Core Formation

The chromene scaffold is typically synthesized by:

  • Knoevenagel condensation between substituted salicylaldehydes and active methylene compounds (e.g., malonic acid derivatives).
  • Followed by cyclization under acidic or basic conditions to form the 2H-chromene-3-carboxylic acid intermediate.

This step yields the chromene carboxylic acid bearing the desired substitution pattern on the aromatic ring.

Halogenation (Bromination and Chlorination)

Selective halogenation is achieved by:

  • Electrophilic aromatic substitution using reagents such as N-bromosuccinimide (NBS) for bromination and chlorine gas or N-chlorosuccinimide (NCS) for chlorination.
  • The order of halogenation is critical to ensure regioselectivity; typically, chlorination at position 6 is performed first, followed by bromination at position 8, or vice versa, depending on the directing effects of substituents.

Reaction conditions such as solvent choice (e.g., acetic acid, chloroform), temperature control, and reaction time are optimized to maximize yield and selectivity.

Esterification

The carboxylic acid group is converted to the methyl ester by:

  • Treatment with methanol in the presence of acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
  • Alternatively, Fischer esterification conditions are employed, involving refluxing the acid with excess methanol and acid catalyst.

This step yields the final methyl ester product with high purity.

Representative Synthetic Route and Conditions

Step Reaction Type Reagents/Conditions Outcome
1 Knoevenagel Condensation Salicylaldehyde derivative + malonic acid + piperidine (catalyst), reflux in ethanol Formation of 6-chloro-8-bromo-2H-chromene-3-carboxylic acid
2 Halogenation (Bromination) N-bromosuccinimide (NBS), light or radical initiator, solvent: chloroform, room temp Introduction of bromine at position 8
3 Esterification Methanol, sulfuric acid catalyst, reflux Conversion to methyl ester

Optimization and Purification

  • Optimization involves controlling equivalents of halogenating agents, reaction time, and temperature to prevent polyhalogenation or degradation.
  • Purification is typically performed by column chromatography using petroleum ether/ethyl acetate mixtures.
  • Reaction progress is monitored by Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) .

Characterization Techniques

Research Findings and Data Summary

Parameter Typical Observations
Yield of chromene intermediate 75-85%
Yield of halogenation step 80-90%, selective mono-halogenation
Yield of esterification 90-95%
Melting Point ~160-170 °C (depends on purity and substituents)
NMR Chemical Shifts Aromatic protons: δ 7.0-8.0 ppm; Methyl ester: δ 3.7-3.9 ppm
HRMS Molecular ion peak consistent with C12H7BrClO4 (approx. 320 g/mol)

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the compound into its corresponding carboxylic acid or other oxidized derivatives.

  • Reduction: Reduction reactions can reduce the bromine and chlorine atoms, leading to the formation of different derivatives.

  • Substitution: Substitution reactions can replace the bromine and chlorine atoms with other functional groups, resulting in a variety of products.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Carboxylic acids and other oxidized derivatives.

  • Reduction Products: Derivatives with reduced halogen atoms.

  • Substitution Products: Compounds with different functional groups replacing the bromine and chlorine atoms.

Scientific Research Applications

Medicinal Chemistry

Methyl 8-bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester serves as a crucial building block in the synthesis of potential therapeutic agents. Its applications in medicinal chemistry include:

  • Anti-Cancer Research : The compound has shown promise in inhibiting cancer cell proliferation through its interaction with specific molecular targets, such as kinases involved in cell signaling pathways.
  • Anti-Inflammatory Studies : It may inhibit enzymes like phospholipase A2, which play significant roles in inflammatory processes. Related compounds have demonstrated IC50 values around 3.1 nmol for enzyme inhibition.

Biological Studies

The compound is utilized in various biological assays to explore enzyme interactions and biochemical pathways:

  • Enzyme Inhibition : It has been reported to inhibit DNA gyrase and dihydrofolate reductase (DHFR), essential enzymes for DNA replication and folate metabolism, respectively.
  • Antimicrobial Activity : Related chromene derivatives exhibit significant antimicrobial properties against pathogens such as Staphylococcus aureus and Escherichia coli, with inhibition zones ranging from 15 to 30 mm.

Material Science

In material science, methyl this compound is explored for its potential in developing organic semiconductors and advanced materials due to its unique electronic properties.

Summary Table of Biological Activities

Activity Type Description IC50/Effectiveness
Anti-CancerInhibits cancer cell proliferation via kinase inhibitionVaries by target
Anti-InflammatoryInhibits phospholipase A2IC50 ~ 3.1 nmol
AntimicrobialEffective against Staphylococcus aureus and Escherichia coliInhibition zones: 15–30 mm
AntioxidantScavenges free radicals; inhibits lipid peroxidationHigher activity than ascorbic acid
Enzyme InhibitionInhibits DNA gyrase and DHFRIC50 values range from 12.27–31.64 μM

Study on Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of several chromene derivatives, including methyl 8-bromo variants. The results indicated that these compounds could significantly reduce biofilm formation in Staphylococcus aureus, outperforming conventional antibiotics like Ciprofloxacin.

Antioxidant Capacity Assessment

Research demonstrated that methyl chromenes possess strong antioxidant capacities, effectively reducing oxidative stress markers in vitro. These findings support their potential therapeutic applications in oxidative stress-related conditions.

Mechanism of Action

The mechanism by which 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

This section compares the target compound with structurally or functionally related molecules, focusing on substituent effects, physicochemical properties, and analytical characterization.

Structural Comparison

  • 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester :

    • Substituents: Bromine (position 8), chlorine (position 6), methyl ester (position 3).
    • Backbone: 2H-chromene.
  • 6-Bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylic acid (CAS 119686-34-9, ):

    • Substituents: Bromine (position 6), methoxy (position 8), ketone (position 2), carboxylic acid (position 3).
    • Molecular formula: C₁₁H₇BrO₅ ; molecular weight: 299.07 g/mol .
    • Key difference: Replacement of chlorine with methoxy and addition of a ketone group significantly alter electronic and steric properties .
  • Fatty Acid Methyl Esters (FAMEs): Examples: Hexadecanoic acid methyl ester (), 9-octadecenoic acid methyl ester (). Backbone: Linear aliphatic chains vs. chromene’s fused aromatic system. Functional similarity: Methyl ester group enables similar analytical detection (e.g., GC-MS) .
  • Diterpene Acid Methyl Esters :

    • Examples: Sandaracopimaric acid methyl ester, communic acid methyl ester ().

    • Backbone: Polycyclic diterpenes vs. chromene.
    • Substituents: Methyl esters enhance volatility for GC-MS analysis .

Physicochemical Properties

Compound Molecular Weight (g/mol) XLogP³ Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound 318.58 ~3.2* 0 3
6-Bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylic acid 299.07 2.9 1 5
Hexadecanoic acid methyl ester 270.45 5.2 0 2
Sandaracopimaric acid methyl ester 332.45 6.8 0 3

*Estimated based on substituent contributions (Cl > OCH₃ in lipophilicity).

  • Key Observations: The target compound’s higher molecular weight and lipophilicity (vs. ’s compound) stem from chlorine substitution and lack of polar ketone/methoxy groups. FAMEs (e.g., hexadecanoic acid methyl ester) exhibit higher logP due to long aliphatic chains .

Analytical Characterization

  • GC-MS : Methyl esters (target, FAMEs, diterpenes) are routinely analyzed via GC-MS. The target compound’s mass spectrum would show a molecular ion peak at m/z 318.5, with fragments corresponding to loss of Br (79.9 Da) or Cl (35.5 Da) .
  • Retention Behavior: Chlorine’s electronegativity may shorten retention time compared to methoxy-substituted analogs in non-polar GC columns .

Biological Activity

8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester is a synthetic compound belonging to the chromene class, which is recognized for its diverse biological activities. This article reviews the compound's synthesis, biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Bromination and Chlorination : The precursor, 6-chloro-2-oxo-2H-chromene-3-carboxylic acid, undergoes bromination using bromine in an acetic acid solvent.
  • Esterification : The brominated product is then treated with methanol in the presence of a catalyst (e.g., sulfuric acid) to form the methyl ester.

Biological Properties

The biological activity of this compound has been evaluated through various studies, highlighting its potential in medicinal applications.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. For instance:

  • Case Study : In vitro studies on prostate cancer cell lines (PC-3 and DU145) demonstrated a dose-dependent decrease in cell viability, with IC50 values indicating higher sensitivity in PC-3 cells compared to DU145 cells .
Cell LineIC50 (24h)IC50 (48h)IC50 (72h)
PC-340.1 ± 7.927.05 ± 3.926.43 ± 2.1
DU14598.14 ± 48.362.5 ± 17.341.85 ± 7.8

The mechanism by which this compound exerts its effects involves:

  • Enzyme Inhibition : It may inhibit specific kinases involved in cell signaling pathways, contributing to its anti-cancer effects.
  • Cell Cycle Arrest : Studies have shown that treatment with this compound can induce G0/G1 phase arrest and lead to chromatin condensation and DNA damage .

Comparative Analysis

When compared with similar compounds, such as methyl 6-bromo-2-oxo-2H-chromene-3-carboxylate and methyl 8-chloro-2-oxo-2H-chromene-3-carboxylate, the dual substitution of bromine and chlorine in this compound enhances its reactivity and biological activity.

Compound NameUnique Features
Methyl this compoundDual halogen substitution enhancing activity
Methyl 6-bromo-2-oxo-2H-chromene-3-carboxylateSingle bromine substitution
Methyl 8-chloro-2-oxo-2H-chromene-3-carboxylateSingle chlorine substitution

Applications in Medicinal Chemistry

The compound has potential applications in:

  • Anticancer Drug Development : As a building block for synthesizing new therapeutic agents targeting cancer.
  • Biochemical Probes : Utilized in enzyme interaction studies and biochemical assays.
  • Material Science : Involved in developing organic semiconductors due to its unique chemical structure .

Q & A

Q. What are the standard synthetic routes for 8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester?

Q. How can researchers resolve contradictions in NMR data during synthesis?

Unexpected peaks in ¹H NMR may arise from impurities, rotamers, or diastereomers. Methodological solutions include:

  • 2D NMR (COSY, HSQC) : Assigns coupling networks and distinguishes overlapping signals. For example, HSQC correlates aromatic protons with adjacent carbons to confirm substitution patterns .
  • Variable Temperature NMR : Heating to 60°C in DMSO-d₆ reduces signal splitting caused by slow conformational exchange .
  • Reaction Optimization : Adjust halogenation stoichiometry (e.g., 1.1 eq Br₂) to minimize over-halogenation byproducts .

Q. What challenges arise in achieving regioselective bromination, and how are they addressed?

Competing bromination at adjacent positions can occur due to electronic effects. Strategies include:

  • Directing Groups : Electron-withdrawing substituents (e.g., -Cl) direct bromination para to the existing halogen. Computational modeling (DFT) predicts activation energies for competing pathways .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution at electron-rich positions.
  • Kinetic Control : Lower reaction temperatures (0–25°C) favor kinetic products. For example, bromination at C-8 over C-5 is achieved at 0°C .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester
Reactant of Route 2
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8-Bromo-6-chloro-2H-chromene-3-carboxylic acid methyl ester

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